molecular formula C19H20N4O2S B10942242 2-{[4-amino-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone

2-{[4-amino-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone

Cat. No.: B10942242
M. Wt: 368.5 g/mol
InChI Key: HKHRSJIVRFMRKI-UHFFFAOYSA-N
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Description

2-[(4-AMINO-5-PHENETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(4-METHOXYPHENYL)-1-ETHANONE is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-AMINO-5-PHENETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(4-METHOXYPHENYL)-1-ETHANONE typically involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with 4-methoxyphenyl ethanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(4-AMINO-5-PHENETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(4-METHOXYPHENYL)-1-ETHANONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-AMINO-5-PHENETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(4-METHOXYPHENYL)-1-ETHANONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-AMINO-5-PHENETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(4-METHOXYPHENYL)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. The triazole ring and sulfanyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-AMINO-5-PHENETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(4-METHOXYPHENYL)-1-ETHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H20N4O2S

Molecular Weight

368.5 g/mol

IUPAC Name

2-[[4-amino-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C19H20N4O2S/c1-25-16-10-8-15(9-11-16)17(24)13-26-19-22-21-18(23(19)20)12-7-14-5-3-2-4-6-14/h2-6,8-11H,7,12-13,20H2,1H3

InChI Key

HKHRSJIVRFMRKI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2N)CCC3=CC=CC=C3

Origin of Product

United States

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